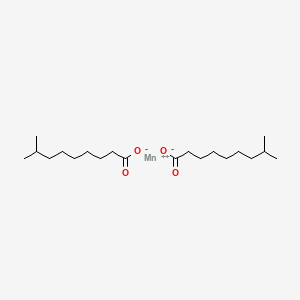
Manganese isodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese isodecanoate is a chemical compound with the molecular formula C_16H_30MnO_4. It is a manganese salt of isodecanoic acid. This compound is used in various industrial applications due to its unique properties, including its role as a catalyst in chemical reactions and its use in the production of other manganese compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganese isodecanoate can be synthesized through the reaction of manganese salts, such as manganese chloride or manganese sulfate, with isodecanoic acid. The reaction typically occurs in an organic solvent, such as toluene or hexane, under reflux conditions. The resulting this compound is then purified through recrystallization or other purification techniques.
Industrial Production Methods
In industrial settings, this compound is produced by reacting manganese oxide or manganese carbonate with isodecanoic acid. The reaction is carried out at elevated temperatures, typically between 150°C and 200°C, to ensure complete conversion of the reactants to the desired product. The product is then purified and dried to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Manganese isodecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form manganese oxides.
Reduction: It can be reduced to form lower oxidation state manganese compounds.
Substitution: The isodecanoate ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Manganese dioxide (MnO_2) or other manganese oxides.
Reduction: Manganese(II) compounds.
Substitution: Various manganese coordination complexes.
Scientific Research Applications
Manganese isodecanoate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and as a model compound for studying manganese biochemistry.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of coatings, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of manganese isodecanoate involves its ability to coordinate with various ligands and participate in redox reactions. The manganese center can undergo changes in oxidation state, facilitating electron transfer processes. This property makes it an effective catalyst in various chemical reactions. The isodecanoate ligand stabilizes the manganese center and influences its reactivity.
Comparison with Similar Compounds
Similar Compounds
- Manganese acetate
- Manganese stearate
- Manganese oleate
Comparison
Manganese isodecanoate is unique due to its specific ligand, isodecanoate, which provides distinct solubility and reactivity properties compared to other manganese carboxylates. For example, manganese acetate is more soluble in water, while manganese stearate and manganese oleate are more soluble in non-polar solvents. The choice of manganese compound depends on the specific application and desired properties.
Properties
CAS No. |
84195-96-0 |
|---|---|
Molecular Formula |
C20H38MnO4 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
manganese(2+);8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Mn/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
DVUZCSKPQAAPJP-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


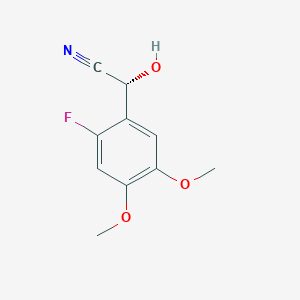
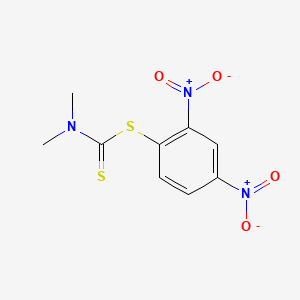

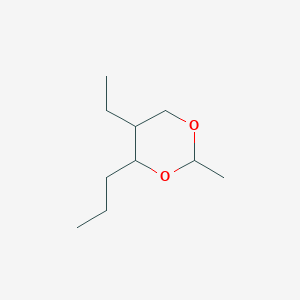
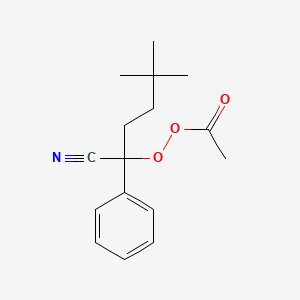
![5-Chloro-2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13808653.png)


![2-Bicyclo[2.2.1]heptanyl(trifluoro)silane](/img/structure/B13808668.png)
![5-Iodo-2-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13808673.png)
![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13808677.png)

![cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B13808692.png)
![Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone](/img/structure/B13808721.png)
